methyl (2Z)-3-(4-hydroxyphenyl)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITWSHWHQAQBAW-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-97-3 | |
| Record name | Methyl p-hydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Methylation of (2Z)-3-(4-Hydroxyphenyl)acrylic Acid
The most straightforward method involves esterification of (2Z)-3-(4-hydroxyphenyl)acrylic acid using diazomethane (CHN). This approach, adapted from , proceeds via nucleophilic substitution under mild conditions (0°C, 2 hours). The reaction achieves a 74% yield after purification via silica gel chromatography with hexane-ethyl acetate (5:5). Key steps include:
-
Dissolving the acrylic acid in diethyl ether.
-
Dropwise addition of CHN at 0°C to prevent side reactions.
-
Neutralization with acetic acid and solvent evaporation.
Limitations : Diazomethane’s toxicity and explosivity necessitate stringent safety protocols. Additionally, this method primarily yields the E-isomer unless stereochemical control is enforced .
Silane-Mediated Esterification
A high-yielding route for the Z-isomer involves trimethylchlorosilane (TMCS) in anhydrous methanol . This method avoids hazardous reagents and achieves 98% yield :
-
Reactants : (2Z)-3-(4-hydroxyphenyl)acrylic acid (1 equiv), TMCS (2 equiv), methanol.
-
Conditions : Stirring at 25°C for 12 hours.
-
Workup : Rotary evaporation to remove solvents.
The reaction proceeds via silylation of the carboxylic acid, followed by methanolysis. This method preserves the Z-configuration of the starting acrylic acid, making it ideal for stereosensitive applications .
Microwave-Assisted Alkylation
Microwave irradiation enhances reaction efficiency, as demonstrated in . Using potassium carbonate (KCO) and methyl iodide (CHI), this method achieves 64.5% yield :
-
Reactants : 3-(4-Hydroxyphenyl)acrylic acid, CHI (1.2 equiv), KCO (2 equiv).
-
Conditions : Microwave irradiation (200 W, 80°C, 20 minutes).
-
Purification : Thin-layer chromatography (TLC) with ethyl acetate-hexane (3:7).
While rapid, this method favors the E-isomer due to thermal equilibration. Optimization with chiral catalysts or low temperatures may improve Z-selectivity .
Alkaline-Catalyzed Esterification with Phase Transfer Agents
Patented methods employ phase transfer catalysts (e.g., dimethyl sulfoxide, DMSO) to accelerate esterification . A representative protocol includes:
-
Reactants : 3-(4-Hydroxyphenyl)acrylic acid, methyl acrylate (1.1 equiv), DMSO (0.1 equiv).
-
Conditions : 110°C, 15-minute methyl acrylate addition, 2-hour reaction.
This method benefits from scalability and reduced byproduct formation. However, isomer control remains challenging without stereochemical modifiers.
Comparative Analysis of Methods
| Method | Yield | Isomer | Advantages | Drawbacks |
|---|---|---|---|---|
| Diazomethane Methylation | 74% | E | Rapid, mild conditions | CHN toxicity |
| Silane-Mediated | 98% | Z | High yield, stereoretentive | Requires anhydrous conditions |
| Microwave Alkylation | 64.5% | E | Fast, energy-efficient | Low Z-selectivity |
| Phase Transfer Catalysis | 90–99% | E | Scalable, low byproducts | Requires high temperatures |
Challenges in Z-Isomer Synthesis
The Z-isomer’s preparation remains underexplored in literature. Key hurdles include:
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated esters such as methyl 3-(4-hydroxyphenyl)propanoate.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Methyl (2Z)-3-(4-hydroxyphenyl)acrylate has been studied for its diverse biological activities:
- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly acute myeloid leukemia cells, without affecting normal cells . This selectivity is crucial for developing targeted cancer therapies.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species . Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
- Antioxidant Effects : this compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases .
Case Study 1: Anticancer Research
A study published in Frontiers in Pharmacology demonstrated that this compound, in combination with Carnosic Acid, significantly enhances apoptosis in leukemia cells via calcium-dependent pathways . This finding supports its potential use in combination therapies for cancer treatment.
Case Study 2: Antimicrobial Development
Research highlighted in MDPI explored the antimicrobial efficacy of derivatives of this compound against resistant strains of bacteria and fungi. The derivatives displayed minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against various pathogens, showcasing their potential as new antimicrobial agents .
Case Study 3: Material Science Applications
In materials science, this compound has been utilized as a building block for producing polymers with tailored properties for biomedical applications. Its incorporation into polymer matrices enhances mechanical strength while maintaining biocompatibility .
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects :
- The 4-hydroxyphenyl group in the target compound enhances hydrogen-bonding capacity, critical for biological activity (e.g., antimicrobial action in Staphylococcus aureus) . Replacing the hydroxyl with a methoxy group (e.g., Ethyl 3-(4-methoxyphenyl)acrylate) increases lipophilicity, favoring agrochemical applications .
- Halogenation (e.g., bromo or chloro substituents in ) introduces steric and electronic effects, altering crystal packing and stability. For example, the bromo-formyl derivative in exhibits an 82.9° dihedral angle between phenyl rings, stabilized by C–H∙∙∙O interactions .
- Synthetic Routes: The target compound is naturally sourced, while analogs like the trifluoromethyl derivatives (e.g., E/Z-3b in ) are synthesized via palladium-catalyzed cross-coupling (76–85% yields) . Crystal engineering strategies (e.g., ) utilize nucleophilic substitution (e.g., bromomethyl acrylates reacting with phenols) to introduce complex substituents .
Structural and Crystallographic Insights
Dihedral Angles and Packing :
- The target compound’s (Z)-configuration creates a planar acrylate group, whereas bulky substituents (e.g., 4-ethylphenyl in ) introduce dihedral angles (33.43°–58.39°) that influence solubility and melting points .
- In , the 82.9° interplanar angle between phenyl rings facilitates π–π stacking (3.984 Å distance), stabilizing the crystal lattice .
Hydrogen Bonding :
Biological Activity
Methyl (2Z)-3-(4-hydroxyphenyl)acrylate, also known as methyl 4-hydroxycinnamate, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data.
- Chemical Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
- CAS Number : 19367-38-5
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 306.6 ± 17.0 °C at 760 mmHg
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.
- DPPH Radical Scavenging Assay : The compound demonstrated a notable ability to reduce DPPH radicals, indicating its potential as a natural antioxidant agent .
- FRAP Assay : Results indicated that this compound exhibited higher antioxidant activity compared to standard controls like BHT (Butylated Hydroxytoluene) in the FRAP assay .
2. Anticancer Activity
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Viability Reduction : In vitro studies using A549 non-small cell lung cancer cells showed that this compound could reduce cell viability significantly, with reductions ranging from 50% to 68% depending on structural modifications .
- Mechanism of Action : The compound appears to induce apoptosis selectively in cancer cells while sparing non-cancerous cells like Vero cells, suggesting a targeted therapeutic approach .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It exhibited weak antimicrobial activity against certain bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, although it was ineffective against drug-resistant Candida species .
- Modification Effects : Structural modifications of the compound have led to derivatives with enhanced antimicrobial efficacy against Gram-negative pathogens, indicating the importance of chemical structure in determining biological activity .
Data Table of Biological Activities
Case Study 1: Antioxidant Efficacy
A study published in Molecules demonstrated that this compound showed robust antioxidant activity through both DPPH and FRAP assays. The results suggested that the compound could be utilized in formulations aimed at reducing oxidative stress in various health conditions .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound derivatives revealed that specific modifications could enhance their cytotoxic effects against A549 cells. The study indicated a promising avenue for developing new anticancer therapies based on this compound's structure .
Q & A
Q. What are the optimized synthetic methodologies for methyl (2Z)-3-(4-hydroxyphenyl)acrylate?
Answer: The synthesis typically involves methylating p-coumaric acid derivatives. A green chemistry approach uses microwave-assisted methylation (200 W, 30–60 sec intervals) with dimethyl carbonate (methylating agent) and potassium carbonate (base) in acetone. Key steps:
- Reaction monitoring : TLC with eluents like ethyl acetate:methanol (7:1) to track Rf shifts (0.75 for product vs. 0.5 for p-coumaric acid) .
- Purity confirmation : FeCl₃ test for retained phenolic -OH (purple/black coloration) and FT-IR analysis (phenol -OH peak at ~3378 cm⁻¹, ester C=O at 1671 cm⁻¹, C-O at 1243 cm⁻¹) .
- Yield : ~24% under microwave conditions .
Q. How is the structural confirmation of this compound achieved?
Answer: Use a multi-spectral approach :
- ¹H-NMR :
- FT-IR : Absence of carboxylic -OH (~2500–3300 cm⁻¹) and presence of ester C=O (1671 cm⁻¹) confirm methylation .
- UV-Vis : λmax shifts <5 nm from precursor, indicating retained chromophore .
Advanced Research Questions
Q. How can researchers address contradictions in isomer (E vs. Z) identification during synthesis?
Answer: The Z-isomer (target) and E-isomer (byproduct) require rigorous differentiation:
- NMR coupling constants : Z-isomers exhibit smaller J values (J = 12–14 Hz for Z vs. J > 14 Hz for E) .
- X-ray crystallography : For unambiguous confirmation (e.g., single-crystal studies on analogous acrylates in ).
- Chromatographic separation : Use reverse-phase HPLC with chiral columns to resolve isomers .
- Contradiction note : erroneously reports the E-isomer as the product due to incomplete stereochemical analysis, highlighting the need for advanced techniques .
Q. What strategies improve stability and bioactivity of this compound?
Answer:
- Stability : Store in dark, dry conditions (room temperature) to prevent ester hydrolysis or photodegradation .
- Derivatization : Introduce electron-withdrawing groups (e.g., methoxy) at the phenolic -OH to enhance lipophilicity and membrane permeability .
- Bioactivity optimization :
- MAO-B inhibition : Phenethyl esters of (2Z)-3-(4-hydroxyphenyl)acrylate show IC₅₀ < 1 μM .
- Antioxidant activity : Catechol derivatives exhibit radical scavenging (DPPH assay) .
Q. How do computational methods aid in understanding the reactivity of this compound?
Answer:
- DFT studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ester is reactive toward Michael additions .
- Molecular docking : Screen for interactions with targets like MAO-B (PDB ID: 2V5Z) using AutoDock Vina .
- Solvent effects : COSMO-RS simulations optimize reaction solvents (e.g., acetone vs. DMF) .
Q. How can researchers resolve discrepancies in reported spectral data for this compound?
Answer:
- Cross-validate datasets : Compare FT-IR/NMR with literature (e.g., phenolic -OH at 3378 cm⁻¹ vs. 3402 cm⁻¹ in ).
- Reproduce conditions : Ensure consistent solvent (DMSO-d₆ vs. CDCl₃) and concentration for NMR .
- Controlled hydrolysis : Confirm ester integrity by spiking with p-coumaric acid and re-running TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
